molecular formula C20H16ClFINO4S B300519 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300519
M. Wt: 547.8 g/mol
InChI Key: MEVUJSAHKYMSQT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit antioxidant and anticancer properties. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its potent anti-inflammatory activity, making it a useful tool for the study of inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the condensation of 2-chloro-6-fluorobenzaldehyde and 3-ethoxy-5-iodo-4-methoxybenzylidene-2,4-thiazolidinedione in the presence of a catalyst. The resulting product is then purified through a series of recrystallization steps.

Scientific Research Applications

The potential therapeutic applications of 3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied in scientific research. This compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

3-(2-Chloro-6-fluorobenzyl)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H16ClFINO4S

Molecular Weight

547.8 g/mol

IUPAC Name

(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClFINO4S/c1-3-28-16-8-11(7-15(23)18(16)27-2)9-17-19(25)24(20(26)29-17)10-12-13(21)5-4-6-14(12)22/h4-9H,3,10H2,1-2H3/b17-9+

InChI Key

MEVUJSAHKYMSQT-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)I)OC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)I)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)I)OC

Origin of Product

United States

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